molecular formula C10H13NO3 B12995677 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12995677
M. Wt: 195.21 g/mol
InChI Key: ZZRIBMMGLMMIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the isopropyl and methyl groups, along with the oxo and carboxylic acid functionalities, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method involves the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the isopropyl and methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block AP-1-mediated luciferase activity, implying an anti-inflammatory function . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to modulation of cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-methyl-2-oxo-1-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)11-7(3)4-5-8(9(11)12)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

ZZRIBMMGLMMIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1C(C)C)C(=O)O

Origin of Product

United States

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